molecular formula C19H23NO3S B2378965 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide CAS No. 2034410-67-6

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2378965
CAS RN: 2034410-67-6
M. Wt: 345.46
InChI Key: PLYRKVIZDBNHIC-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide, also known as GSK-J4, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Photodynamic Therapy Applications

The new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including compounds related to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide, has shown promising results in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially effective Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Properties

A series of benzenesulfonamides, similar in structure to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide, was synthesized and evaluated for their cytotoxic and antimicrobial activities. Some of these compounds demonstrated interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. Additionally, they exhibited strong inhibitory effects on human carbonic anhydrase isoforms, suggesting potential applications in cancer treatment (Gul et al., 2016).

Lipoxygenase Inhibition and Antibacterial Activity

Certain N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, structurally related to the query compound, have shown significant antibacterial activity against various bacterial strains. Additionally, they displayed decent inhibition against the lipoxygenase enzyme, which is relevant for therapeutic applications in inflammatory ailments (Abbasi et al., 2017).

properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-14-8-9-18(15(2)10-14)24(21,22)20-13-19(23-3)11-16-6-4-5-7-17(16)12-19/h4-10,20H,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYRKVIZDBNHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide

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